molecular formula C16H25N3O2 B6320242 L-Leucyl-L-phenylalanine methylamide CAS No. 169812-43-5

L-Leucyl-L-phenylalanine methylamide

Cat. No.: B6320242
CAS No.: 169812-43-5
M. Wt: 291.39 g/mol
InChI Key: MYTAFXBNPKBRNX-KBPBESRZSA-N
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Description

L-Leucyl-L-phenylalanine methylamide is a synthetic peptide with the CAS Number: 169812-43-5 . It has a molecular weight of 291.39 . It is used for research purposes .

Scientific Research Applications

Protein Conformation Studies

One significant application of L-Leucyl-L-phenylalanine methylamide is in the study of protein conformations. Koyama et al. (1971) investigated N‐Acetyl‐amino acid methylamides, including derivatives from L‐leucine and DL‐phenylalanine, to analyze protein conformations using infrared spectroscopy. This research provides insights into protein structure, crucial for understanding biological functions and interactions (Koyama, Shimanouchi, Sato, & Tatsuno, 1971).

Electrochromic Materials

In the field of electrochromic materials, Hu et al. (2014) synthesized amino acid-functionalized poly(3,4-ethylenedioxythiophene) derivatives by grafting L-leucine. These derivatives displayed excellent reversible redox activities and potential for use in electrochromic devices and optical displays (Hu, Lu, Duan, Xu, Zhang, Zhang, Zhang, & Zhen, 2014).

Molecular Conformation Analysis

Lipkind et al. (1970) conducted a theoretical investigation into the conformations of N-acetyl-L-phenylalanine methylamide, exploring the interrelationship between conformational states. This research aids in understanding how molecular conformations influence biological processes and drug design (Lipkind, Arkhipova, & Popov, 1970).

Enzyme Inhibition Studies

Kim et al. (2003) explored the stereospecificity in the binding of hydroxamates of α- and β-phenylalanine methylamide to thermolysin, an enzyme, through X-ray crystallography. Understanding enzyme inhibition is crucial for drug discovery and understanding metabolic pathways (Kim, Kim, Park, Woo, Jin, & Ryu, 2003).

Amino Acid Production Enhancement

Ding et al. (2016) researched the production of L-Phenylalanine, focusing on identifying key enzymes to improve its production, which is essential in both food and medicinal applications. Their findings provide methods for increasing the efficiency of amino acid production in industrial processes (Ding, Liu, Xu, Zheng, Li, Zhang, & Sun, 2016).

Circular Dichroism Studies

Matsuura, Hasegawa, and Miyazawa (1982) used N-acetyl-L-phenylalanine methylamide to study circular dichroism, a technique important in understanding the chiral properties of molecules, which has applications in drug design and protein structure analysis (Matsuura, Hasegawa, & Miyazawa, 1982).

Properties

IUPAC Name

(2S)-2-amino-4-methyl-N-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-11(2)9-13(17)15(20)19-14(16(21)18-3)10-12-7-5-4-6-8-12/h4-8,11,13-14H,9-10,17H2,1-3H3,(H,18,21)(H,19,20)/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTAFXBNPKBRNX-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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